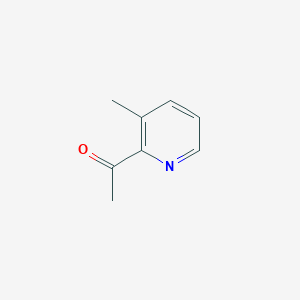
3-苄基苯甲醛
描述
3-Benzylbenzaldehyde is an aromatic organic compound with the molecular formula C14H12O . It is commonly used in scientific and industrial research processes.
Synthesis Analysis
The synthesis of benzaldehydes, including 3-Benzylbenzaldehyde, can be carried out using hypochlorite as an oxidant in an organic medium under phase transfer catalysis . Another method involves starting from benzyl alcohol using oxygen as the only oxidant under mild conditions along with an ultralow amount of Au nanoparticles heterogenized over a spherical ORMOSIL mesoporous support .Molecular Structure Analysis
The molecular formula of 3-Benzylbenzaldehyde is C14H12O . Its average mass is 196.245 Da and its monoisotopic mass is 196.088821 Da .Physical And Chemical Properties Analysis
3-Benzylbenzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 324.3±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .科学研究应用
Photocatalysis
Application Summary
3-Benzylbenzaldehyde has been used in photocatalysis research. Specifically, it has been demonstrated that benzaldehyde, the product of benzyl alcohol oxidation, can act as a highly efficient, visible light-active photocatalyst for H2O2 production via reduction of oxygen and oxidation of alcohols .
Method of Application
The photocatalytic activity of benzaldehyde is demonstrated through its ability to drive auto-photocatalytic oxidation of benzyl alcohol and produce large quantities of H2O2 in a solvent-free or biphasic system under nominally visible light irradiation .
Results or Outcomes
The results of this research shed critical light on the plethora of research reports on photocatalytic H2O2 production in which benzyl alcohol was employed as an electron donor .
Organic Synthesis
Application Summary
3-Benzylbenzaldehyde can be used in multistep synthesis starting with inexpensive, readily available benzaldehyde. The sequence includes the conversion of benzaldehyde to benzoin using the vitamin, thiamin, as a catalyst .
Method of Application
The multistep synthesis involves the conversion of benzaldehyde to benzoin using thiamin as a catalyst. This is followed by other steps depending on the desired final product .
Results or Outcomes
The results of this process depend on the specific reactions involved in the multistep synthesis .
Pharmaceutical Research
Application Summary
Benzaldehyde, a key active compound of styrax, has been found to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, enhancing membrane permeability .
Method of Application
The absorption-promoting effects of benzaldehyde were investigated using Caco-2 transport experiments, Molecular Dynamics Simulation analysis, and fluorescence-anisotropy measurements .
Results or Outcomes
The study found that benzaldehyde can promote the absorption of drugs with a lower oral bioavailability .
Environmental Science
Application Summary
While there isn’t specific research on 3-Benzylbenzaldehyde in environmental science, related compounds have been used in the development of multi-metal nanomaterials for environmental remediation .
Method of Application
The application involves the use of metal-organic frameworks (MOFs) to facilitate the fabrication of polymetallic nanomaterials .
Results or Outcomes
The multi-metal nanomaterials derived from MOFs have shown significant potential across diverse applications, including environmental remediation .
Analytical Chemistry
Application Summary
3-Benzylbenzaldehyde, like other organic compounds, can be characterized and analyzed using various techniques in analytical chemistry .
Method of Application
Techniques such as spectroscopy, chromatography, and mass spectrometry can be used to determine the physical and chemical properties of 3-Benzylbenzaldehyde .
Results or Outcomes
The results can provide valuable information about the compound, such as its molecular weight, structure, and purity .
Material Science
Application Summary
Benzaldehyde, a related compound to 3-Benzylbenzaldehyde, has been studied in material science for its reactivity and potential use in the synthesis of various materials .
Method of Application
The application involves the use of benzaldehyde in reactions to synthesize new materials, such as polymers .
Results or Outcomes
The outcomes of these studies can lead to the development of new materials with unique properties .
安全和危害
属性
IUPAC Name |
3-benzylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOKWSUUUYFPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518229 | |
| Record name | 3-Benzylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylbenzaldehyde | |
CAS RN |
52315-08-9 | |
| Record name | 3-Benzylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

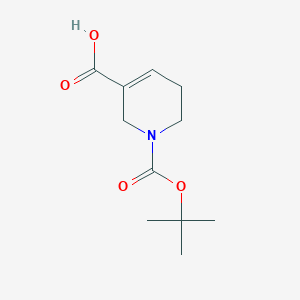
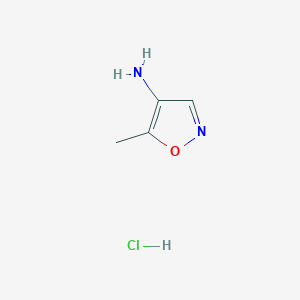

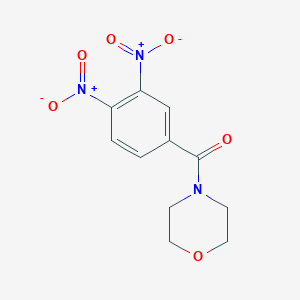
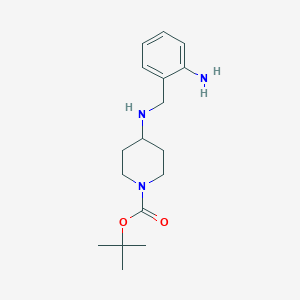
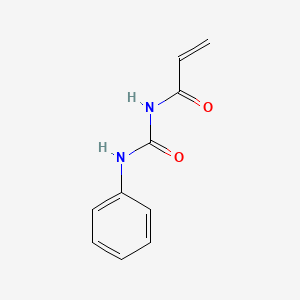
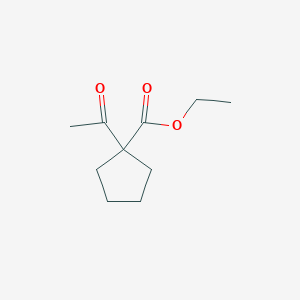
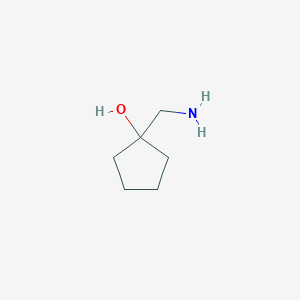
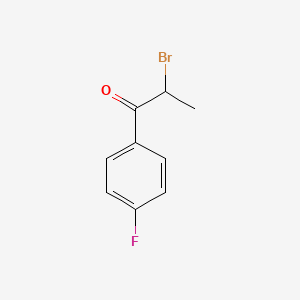
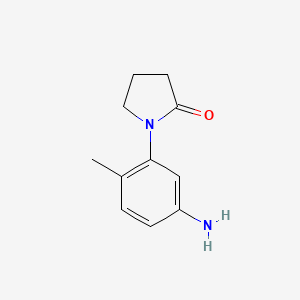
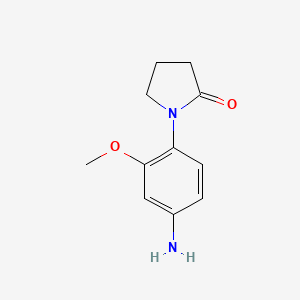
![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)
